molecular formula C26H46N2O6S2 B12062675 N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]

N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]

Cat. No.: B12062675
M. Wt: 546.8 g/mol
InChI Key: KVVHJCZXSZVOLS-ODWRNFHXSA-N
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Description

N,N’-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic heptane core, which is further functionalized with hydroxy and methanesulfonamide groups. The presence of the cyclohexanediyl moiety imparts chirality to the molecule, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] typically involves the following steps:

    Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of hydroxy groups: The bicyclic core is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of methanesulfonamide groups: The hydroxy-functionalized bicyclic compound is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide groups.

    Incorporation of the cyclohexanediyl moiety: The final step involves coupling the functionalized bicyclic compound with a cyclohexanediyl derivative under conditions that promote the formation of the desired chiral product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The sulfonamide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N,N’-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a molecular probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which N,N’-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Chiral Ligand: Acts as a chiral ligand by coordinating to metal centers, thereby influencing the stereochemistry of catalytic reactions.

    Molecular Probe: Binds to specific enzymes or receptors, allowing for the study of their structure and function.

    Therapeutic Agent: Interacts with cellular targets to modulate biological pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1R,2R)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]: Similar structure but different stereochemistry.

    N,N’-(1S,2S)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]: Enantiomer of the compound .

    N,N’-(1R,2R)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]: Similar structure but different functional groups.

Uniqueness

The uniqueness of N,N’-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide] lies in its specific stereochemistry and functionalization, which confer distinct properties and reactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H46N2O6S2

Molecular Weight

546.8 g/mol

IUPAC Name

1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-[(1R,2R)-2-[(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3/t17?,18?,19-,20-,21?,22?,25?,26?/m1/s1

InChI Key

KVVHJCZXSZVOLS-ODWRNFHXSA-N

Isomeric SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)N[C@@H]3CCCC[C@H]3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C

Origin of Product

United States

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